molecular formula C15H11Cl3N2O B11291710 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11291710
M. Wt: 341.6 g/mol
InChI Key: YRTLDZLTCIJPOS-UHFFFAOYSA-N
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Description

5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring, and a 2-chlorophenoxyethyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dichloro-1H-benzimidazole.

    Alkylation: The 5,6-dichloro-1H-benzimidazole is then alkylated with 2-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex benzimidazole derivatives.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

Medicine:

Industry:

  • Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole involves:

    Molecular Targets: The compound targets specific enzymes and proteins within microbial and cancer cells.

    Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death.

    Binding: The chlorine atoms and the benzimidazole ring facilitate binding to the active sites of target enzymes.

Comparison with Similar Compounds

Comparison:

  • 5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole is unique due to the presence of the 2-chlorophenoxyethyl group, which enhances its biological activity.
  • Other similar compounds may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C15H11Cl3N2O

Molecular Weight

341.6 g/mol

IUPAC Name

5,6-dichloro-2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C15H11Cl3N2O/c1-8(21-14-5-3-2-4-9(14)16)15-19-12-6-10(17)11(18)7-13(12)20-15/h2-8H,1H3,(H,19,20)

InChI Key

YRTLDZLTCIJPOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)OC3=CC=CC=C3Cl

Origin of Product

United States

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